![molecular formula C20H22N4O4S B2670106 N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide CAS No. 1322789-44-5](/img/structure/B2670106.png)
N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
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Description
N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally similar to N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide focuses on the synthesis and characterization of various derivatives for potential biological applications. For example, a study detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, with the structures confirmed through elemental analysis and spectral data. These compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the interest in developing novel compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Further exploration into the cytotoxic activities of these derivatives reveals their potential against various cancer cell lines. Another study synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, examining their cytotoxicity against four human cancer cell lines (colon HCT116, lung A549, breast MCF-7, and liver HepG2). The investigation into these compounds' structure-activity relationships contributes to understanding their therapeutic potential (Hassan, Hafez, Osman, & Ali, 2015).
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives, designed and synthesized from a key precursor, demonstrated in vitro antiproliferative activities against HeLa and C6 cell lines. This study underscores the role of chemical modifications in enhancing the antitumor potential of sulfonamide derivatives, with certain compounds exhibiting broad-spectrum antitumor activity comparable to standard anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Antifungal Activity
Research on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated their antifungal activities against several phytopathogenic fungi. These compounds' structure-activity relationships were analyzed, providing insights into designing effective antifungal agents. One derivative showed higher activity than the commercial fungicide boscalid, highlighting the potential of these derivatives in agricultural applications (Du et al., 2015).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-4-28-17-11-9-15(10-12-17)21-19(25)18-14(3)22-23-20(18)29(26,27)24-16-7-5-13(2)6-8-16/h5-12,14,18,20,22-24H,4H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAVWJPJGUQFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75270286 |
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